molecular formula C16H13BrO2 B12478225 5-Bromo-2-(3-phenylprop-2-enoxy)benzaldehyde

5-Bromo-2-(3-phenylprop-2-enoxy)benzaldehyde

Cat. No.: B12478225
M. Wt: 317.18 g/mol
InChI Key: BQOMLOURFBRIGZ-UHFFFAOYSA-N
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Description

5-Bromo-2-(3-phenylprop-2-enoxy)benzaldehyde is an organic compound with the molecular formula C16H13BrO2 and a molecular weight of 317.18 g/mol . This compound is characterized by the presence of a bromine atom at the 5th position of the benzaldehyde ring and a phenylprop-2-enoxy group at the 2nd position. It is commonly used in various fields of scientific research due to its unique chemical properties.

Preparation Methods

The synthesis of 5-Bromo-2-(3-phenylprop-2-enoxy)benzaldehyde typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 3-phenylprop-2-enyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the phenylprop-2-enoxy group, resulting in the formation of the desired product.

Chemical Reactions Analysis

5-Bromo-2-(3-phenylprop-2-enoxy)benzaldehyde undergoes various types of chemical reactions, including:

Scientific Research Applications

5-Bromo-2-(3-phenylprop-2-enoxy)benzaldehyde has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(3-phenylprop-2-enoxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in drug discovery, it may act as an inhibitor or activator of certain enzymes, thereby affecting cellular processes .

Comparison with Similar Compounds

5-Bromo-2-(3-phenylprop-2-enoxy)benzaldehyde can be compared with other similar compounds, such as:

These comparisons highlight the unique features and applications of this compound, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C16H13BrO2

Molecular Weight

317.18 g/mol

IUPAC Name

5-bromo-2-(3-phenylprop-2-enoxy)benzaldehyde

InChI

InChI=1S/C16H13BrO2/c17-15-8-9-16(14(11-15)12-18)19-10-4-7-13-5-2-1-3-6-13/h1-9,11-12H,10H2

InChI Key

BQOMLOURFBRIGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CCOC2=C(C=C(C=C2)Br)C=O

Origin of Product

United States

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